Ethyl 3-amino-5-phenylfuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-phenylfuran-2-carboxylate is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is a furan derivative, characterized by the presence of an amino group at the 3-position and a phenyl group at the 5-position of the furan ring
Vorbereitungsmethoden
The synthesis of ethyl 3-amino-5-phenylfuran-2-carboxylate typically involves the reaction of this compound with benzoyl isothiocyanate in the presence of dry acetone at room temperature . The reaction mixture is then cyclized using sodium ethoxide to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-amino-5-phenylfuran-2-carboxylate undergoes various chemical reactions, including:
Cyclization: Reaction with benzoyl isothiocyanate to form 2,3-dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4-one.
Alkylation: Alkylation of the cyclized product using benzyl chloride to form 2-(benzylthio)-6-phenylfuro[3,2-d]pyrimidin-4-one.
Glycosylation: Reaction with bromoglucopyranosyl to form S-glycoside derivatives.
Common reagents used in these reactions include benzoyl isothiocyanate, sodium ethoxide, benzyl chloride, and bromoglucopyranosyl. The major products formed from these reactions are various furo[3,2-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-phenylfuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of furo[3,2-d]pyrimidine derivatives, which have shown potential as antimicrobial, antifolate, antitumor, anticancer, and antiviral agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used to study enzyme inhibition, particularly in the folic acid cycle, targeting enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
Wirkmechanismus
The mechanism of action of ethyl 3-amino-5-phenylfuran-2-carboxylate involves its interaction with molecular targets such as enzymes in the folic acid cycle. By inhibiting enzymes like TS and DHFR, the compound can disrupt the synthesis of nucleotides, leading to antiproliferative effects on cancer cells . The pathways involved include the inhibition of DNA synthesis and repair, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-5-phenylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Ethyl 3-amino-5-phenyl-2-furoate: Similar structure but lacks the carboxylate group.
Phenylfuro[3,2-d]pyrimidine derivatives: These compounds share the furan ring but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13NO3 |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 3-amino-5-phenylfuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
InChI-Schlüssel |
BDBLZEDTINOFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(O1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.